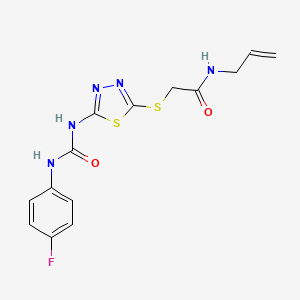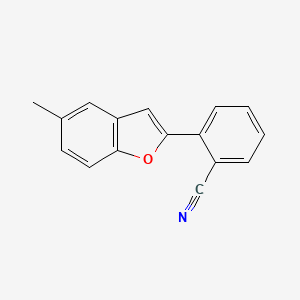
2-(5-Methylbenzofuran-2-yl)benzonitril
Übersicht
Beschreibung
“2-(5-Methylbenzofuran-2-yl)benzonitrile” is a chemical compound with the molecular formula C16H11NO . It has a molecular weight of 233.26 .
Molecular Structure Analysis
The molecular structure of “2-(5-Methylbenzofuran-2-yl)benzonitrile” consists of a benzofuran ring attached to a benzonitrile group . The benzofuran ring contains a five-membered ring fused to a benzene ring, and the benzonitrile group consists of a benzene ring attached to a nitrile group .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Benzofuran und seine Derivate, darunter „2-(5-Methylbenzofuran-2-yl)benzonitril“, haben sich als geeignete Strukturen für eine Vielzahl von biologischen und pharmakologischen Anwendungen erwiesen . Sie wurden bei der Entwicklung neuer Medikamente eingesetzt, insbesondere im Bereich der antimikrobiellen Therapie . Diese Verbindungen haben sich als wirksam gegen eine Vielzahl von tödlichen Mikroben erwiesen .
Behandlung von Hautkrankheiten
Einige Benzofuran-Derivate wurden zur Behandlung von Hautkrankheiten wie Krebs oder Psoriasis eingesetzt . Die einzigartigen Strukturmerkmale von Benzofuran machen es zu einer privilegierten Struktur im Bereich der Medikamentenentwicklung .
Biologische Bildgebung
Benzofuran-Derivate wurden als fluoreszierende Sonden in der biologischen Bildgebung eingesetzt . Die Struktur von Benzofuran kann durch Einführung ausgewählter Donor- und Akzeptorsubstituenten modifiziert werden, um seine optischen Eigenschaften zu optimieren . Dies ermöglicht die Konjugation mit Proteinen, was es zu einem nützlichen Werkzeug in der biologischen Bildgebung macht .
Lineare und nichtlineare optische Eigenschaften
Die Struktur von Benzofuran kann modifiziert werden, um seine linearen und nichtlinearen optischen Eigenschaften zu optimieren . Dies hat Anwendungen im Bereich der Materialwissenschaften und der organischen Synthese .
Konjugation mit Proteinen
Benzofuran-Derivate können mit Proteinen konjugiert werden . Dies ist besonders nützlich in der Bioimaging, wo das konjugierte Molekül als fluoreszierende Sonde verwendet werden kann .
Antibakterielle Aktivität
Benzofuran-Derivate wurden synthetisiert und auf ihre In-vitro-Aktivität gegen verschiedene Bakterien untersucht . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente .
Eigenschaften
IUPAC Name |
2-(5-methyl-1-benzofuran-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c1-11-6-7-15-13(8-11)9-16(18-15)14-5-3-2-4-12(14)10-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAGQBRVQSDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)
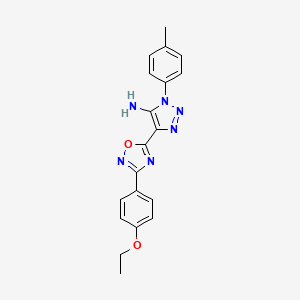
![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
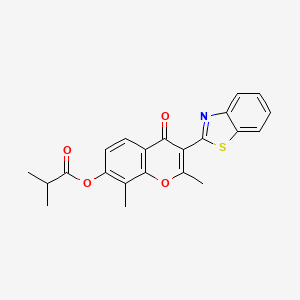
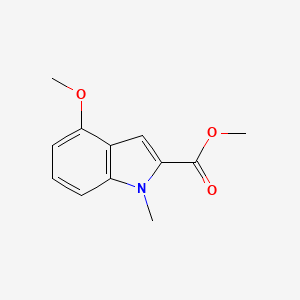

![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)
![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)
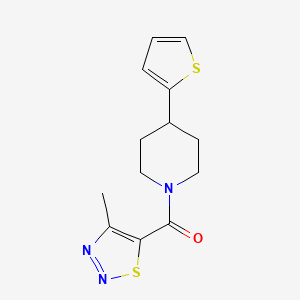
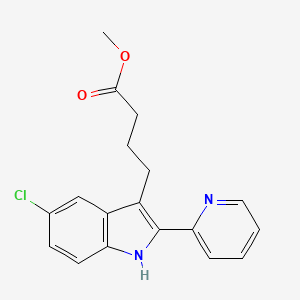
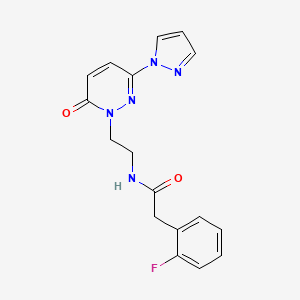
![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)
